molecular formula C7H3ClN4 B13074843 4-Chloro-3H-imidazo[4,5-C]pyridine-6-carbonitrile

4-Chloro-3H-imidazo[4,5-C]pyridine-6-carbonitrile

Katalognummer: B13074843
Molekulargewicht: 178.58 g/mol
InChI-Schlüssel: HORIAUJDZNLOKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-3H-imidazo[4,5-C]pyridine-6-carbonitrile is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of a chloro substituent and a nitrile group in its structure makes it a versatile intermediate for various chemical reactions and synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3H-imidazo[4,5-C]pyridine-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine-3-carbonitrile with formamide in the presence of a base, followed by cyclization to form the imidazo[4,5-C]pyridine core. The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-3H-imidazo[4,5-C]pyridine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-C]pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .

Wissenschaftliche Forschungsanwendungen

4-Chloro-3H-imidazo[4,5-C]pyridine-6-carbonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Chloro-3H-imidazo[4,5-C]pyridine-6-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate receptor functions by interacting with receptor proteins, influencing cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazo[4,5-b]pyridine: Another fused heterocyclic compound with similar structural features but different substitution patterns.

    Imidazo[1,2-a]pyridine: A related compound with a different fusion pattern of the imidazole and pyridine rings.

    Imidazo[1,5-a]pyridine: Another isomeric form with distinct chemical properties.

Uniqueness

4-Chloro-3H-imidazo[4,5-C]pyridine-6-carbonitrile is unique due to the presence of both a chloro substituent and a nitrile group, which confer specific reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules with diverse applications .

Eigenschaften

Molekularformel

C7H3ClN4

Molekulargewicht

178.58 g/mol

IUPAC-Name

4-chloro-1H-imidazo[4,5-c]pyridine-6-carbonitrile

InChI

InChI=1S/C7H3ClN4/c8-7-6-5(10-3-11-6)1-4(2-9)12-7/h1,3H,(H,10,11)

InChI-Schlüssel

HORIAUJDZNLOKP-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=C(C2=C1NC=N2)Cl)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.